methyl[(thiolan-2-yl)methyl]amine
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Overview
Description
Methyl[(thiolan-2-yl)methyl]amine is an organic compound with the molecular formula C6H13NS It features a thiolane ring, which is a five-membered ring containing sulfur, attached to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(thiolan-2-yl)methyl]amine typically involves the reaction of thiolane with methylamine under controlled conditions. One common method is the nucleophilic substitution reaction where thiolane is treated with methylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiolane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of advanced catalytic systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl[(thiolan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
Methyl[(thiolan-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl[(thiolan-2-yl)methyl]amine exerts its effects involves interactions with various molecular targets. The thiolane ring can interact with biological molecules through sulfur bonding, while the methylamine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl[(thiolan-2-yl)methyl]amine can be compared with other sulfur-containing heterocycles such as thiazoles and thiophenes. While all these compounds contain sulfur, this compound is unique due to its specific ring structure and functional groups. Similar compounds include:
Thiazole: A five-membered ring containing both sulfur and nitrogen.
Thiophene: A five-membered ring containing sulfur.
2-Aminothiazole: A thiazole derivative with an amino group.
Each of these compounds has distinct chemical properties and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.
Properties
CAS No. |
1339646-28-4 |
---|---|
Molecular Formula |
C6H13NS |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
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